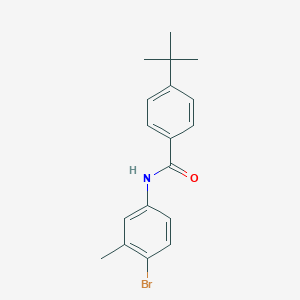
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BMTB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. In
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide blocks the activation of TRPV1 channels by binding to a specific site on the channel protein. This prevents the influx of calcium ions and the release of neuropeptides, which are involved in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a non-competitive antagonist, meaning it does not compete with the agonist for the same binding site. Instead, N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide binds to a distinct site on the channel protein, which allosterically inhibits channel activation.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been shown to have significant effects on pain sensation and inflammation. In animal models of pain, N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been shown to reduce thermal hyperalgesia and mechanical allodynia, which are characteristic features of neuropathic pain. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has also been shown to reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, meaning it can be used to study the specific role of TRPV1 channels in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo experiments.
However, there are also some limitations to using N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide in lab experiments. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a relatively new compound, and there is still much to learn about its pharmacological properties. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is also a potent inhibitor of TRPV1 channels, and high doses may lead to off-target effects.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide. One area of interest is the role of TRPV1 channels in chronic pain conditions, such as neuropathic pain and fibromyalgia. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide may also have potential applications in the treatment of inflammatory disorders, such as arthritis and colitis.
Another area of interest is the development of more selective TRPV1 antagonists. While N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a selective antagonist, it may still have off-target effects at high doses. Developing more selective TRPV1 antagonists may help to minimize off-target effects and improve the safety profile of these compounds.
Conclusion
In conclusion, N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a selective antagonist of TRPV1 channels, making it a valuable tool for studying the specific role of TRPV1 channels in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been shown to have significant effects on pain sensation and inflammation in animal models, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide involves the reaction of 4-bromo-3-methylbenzoic acid with tert-butylamine to form the corresponding amide intermediate. The amide intermediate is then reacted with 4-tert-butylbenzoyl chloride to yield N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide. The synthesis of N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been optimized and improved over the years, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been used extensively in scientific research to study the role of TRPV1 channels in pain sensation and inflammation. TRPV1 channels are expressed in sensory neurons and are activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 channels leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain sensation and inflammation.
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide is a selective antagonist of TRPV1 channels, meaning it blocks the activation of TRPV1 channels without affecting other ion channels. This makes N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide a valuable tool for studying the specific role of TRPV1 channels in pain sensation and inflammation. N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide has been used in various in vitro and in vivo experiments to investigate the physiological and pathological functions of TRPV1 channels.
Propiedades
Fórmula molecular |
C18H20BrNO |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H20BrNO/c1-12-11-15(9-10-16(12)19)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
Clave InChI |
JJXTZVJWOZSKQS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



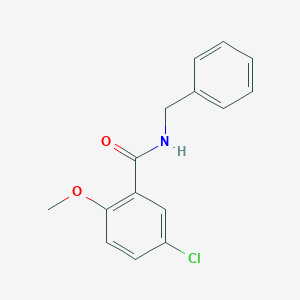

![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
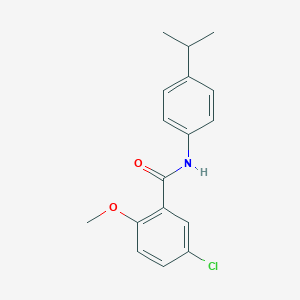

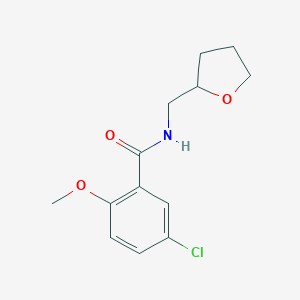

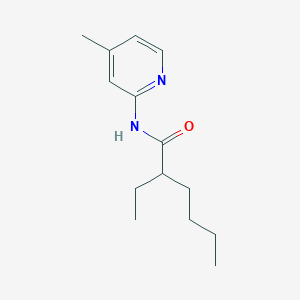
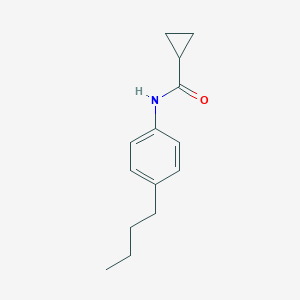
![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


